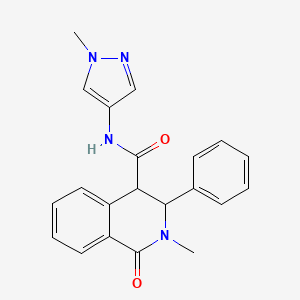

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-methylpyrazol-4-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-24-13-15(12-22-24)23-20(26)18-16-10-6-7-11-17(16)21(27)25(2)19(18)14-8-4-3-5-9-14/h3-13,18-19H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHOEJPBWUNQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps. One common approach is the condensation of 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with 1-methyl-1H-pyrazol-4-amine under appropriate reaction conditions. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up to accommodate larger quantities, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Assessment of Provided Evidence

- lists unrelated chemical synonyms (e.g., thiazole and benzoic acid derivatives) that differ significantly in core structure and functional groups from the tetrahydroisoquinoline carboxamide of interest .

No data on synthesis, biological activity, physicochemical properties, or comparative studies are available in the provided materials.

Structural and Functional Context of the Target Compound

The compound contains a tetrahydroisoquinoline scaffold with a pyrazole substituent and a phenyl group. Potential analogs for comparison might include:

- Tetrahydroisoquinoline-based kinase inhibitors (e.g., PARP or CDK inhibitors).

- Pyrazole-containing carboxamides (e.g., JAK/STAT inhibitors).

- Phenyl-substituted heterocycles (e.g., anticoagulants or anti-inflammatory agents).

However, without access to studies or datasets (e.g., binding affinities, pharmacokinetic profiles, or clinical trial results), a data-driven comparison cannot be constructed.

Critical Gaps in Evidence

- No pharmacological data: Solubility, potency, selectivity, or toxicity metrics are absent.

- No structural analogs: The listed compounds in lack the tetrahydroisoquinoline core or pyrazole-carboxamide linkage.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database mining : Query PubMed, SciFinder, or Reaxys for studies on the compound’s structure-activity relationships.

Patent review : Investigate WO/EPO patents for industrial applications.

Computational modeling: Compare molecular docking or QSAR profiles with known isoquinoline derivatives.

Biological Activity

The compound 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroisoquinoline core with a carboxamide functional group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 350.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown effectiveness against Mycobacterium tuberculosis through inhibition of MurB enzyme activity . The structure of the pyrazole ring is crucial for this activity as it facilitates binding to the enzyme's active site.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that related compounds can inhibit the migration and invasion of cancer cells by modulating signaling pathways associated with tumor progression . The incorporation of bulky substituents on the phenyl ring has been shown to enhance potency against certain cancer cell lines.

The proposed mechanism of action involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation. For example, docking studies suggest that the carbonyl group in the compound forms hydrogen bonds with key amino acid residues in the active sites of target enzymes . This interaction is essential for the inhibitory effects observed.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Pyrazole Substitution : Variations in substitution patterns on the pyrazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance enzyme binding affinity.

| Compound Variation | Biological Activity | Comments |

|---|---|---|

| Pyrazole with NO2 | High MurB inhibition | Strong H-bonding interactions |

| Pyrazole with Cl | Moderate activity | Reduced π-H interactions |

- Phenyl Ring Modifications : Substituents on the phenyl ring can either enhance or reduce activity depending on their electronic properties. Bulky groups tend to improve binding efficacy due to better fitting in hydrophobic pockets of target enzymes .

Case Studies

Several case studies have highlighted the effectiveness of related compounds in preclinical models:

- Inhibition of Mycobacterium tuberculosis : A study reported that a series of carboxamide derivatives exhibited IC50 values in the low micromolar range against MurB enzyme, indicating strong potential as anti-tuberculosis agents .

- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives inhibited proliferation in A549 lung cancer cells by disrupting PAK4 signaling pathways, showcasing their therapeutic potential against specific cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.